

chlorophosphorane stability and handling protocols

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Compound Focus: Chlorophosphorane

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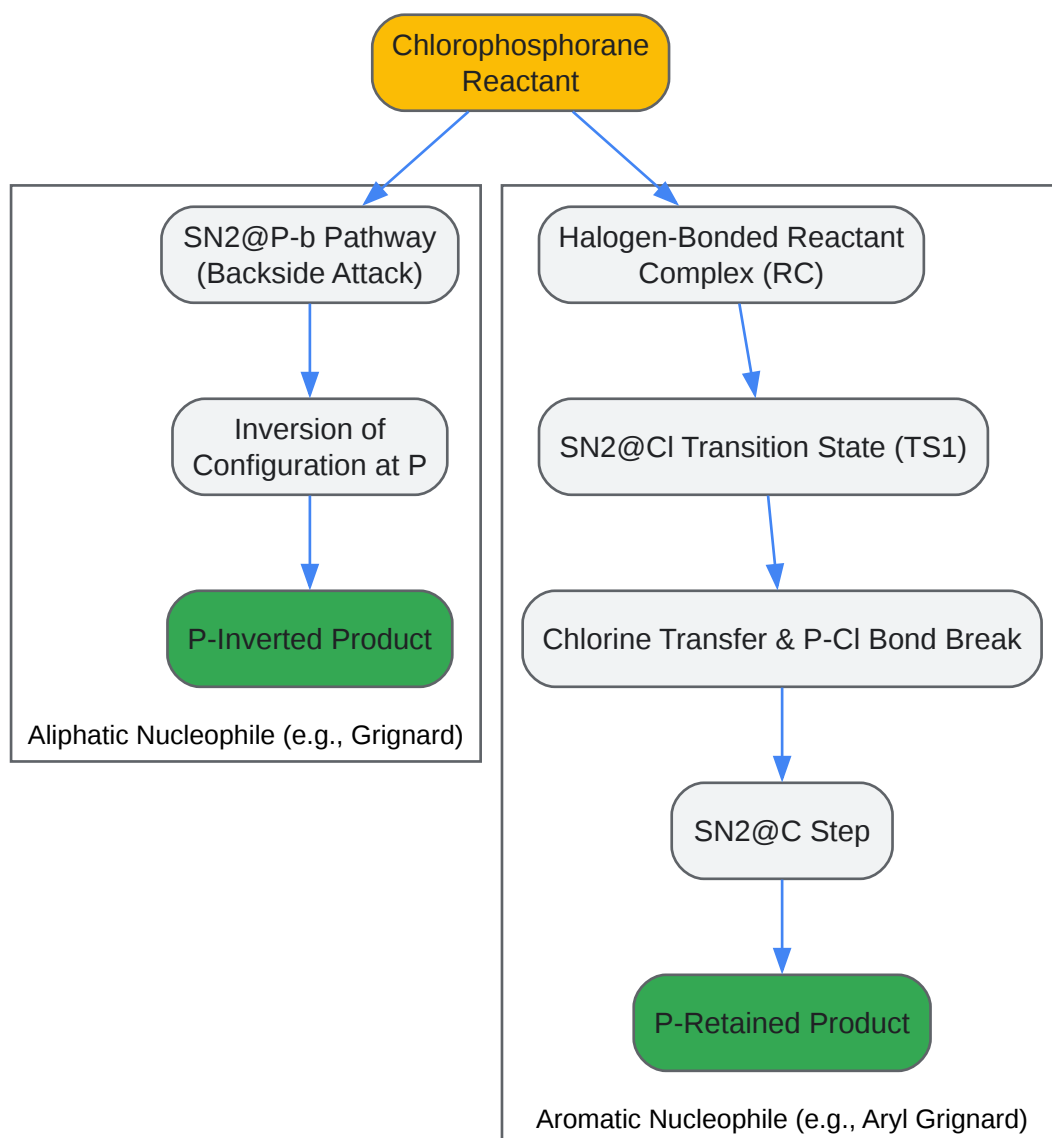
Stability and Stereoelectronics of Phosphoranes

Phosphoranes are often reactive intermediates, but their stability can be enhanced by specific structural features. The table below summarizes key quantitative findings from experimental and theoretical studies.

Compound / System	Key Factor	Energy / Stability Impact	Reference
O-equatorial phosphoranes (5)	nN \rightarrow σ^* P-O interaction	Stabilized by ~ 4.4 kcal mol ⁻¹ vs. isomers without this interaction [1]	
Acyloxy-chlorophosphorane (1)	Bicyclic/Bidentate structure from 2-(diphenylphosphinyl)-benzoic acid	Reported as "stable" and isolable [2]	
Chlorophosphine + Aliphatic Nu-	SN2@P-b (backside attack) pathway	Lower barrier; preferred pathway [3] [4]	
Chlorophosphine + Aromatic Nu-	Novel SN2@Cl pathway	Explains divergent stereochemistry [3] [4]	

Reaction Mechanisms and Pathways

The reactivity of **chlorophosphoranes** is highly dependent on the nature of the nucleophile, leading to different mechanistic pathways.



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Figure: Divergent reaction mechanisms for aliphatic and aromatic nucleophiles attacking a hindered chlorophosphorane [3] [4].

Key Experimental and Computational Insights

The following points detail the critical experimental and computational methodologies that underpin the stability and reactivity data.

- **Experimental Evidence for Stable Isomers:** The stability of O-equatorial phosphoranes was determined through kinetic studies of their isomerization to O-apical forms [1]. The energy difference was measured, and the $nN \rightarrow \sigma^*P-O$ interaction energy was calculated as the difference between this value and the energy difference in a reference system without the amino group [1]. This interaction was further validated by X-ray crystallography and Density Functional Theory (DFT) calculations at the B3LYP/B3PW91 level [1].
- **Computational Workflow for Mechanism Elucidation:** **The novel SN2@Cl mechanism** was identified through a detailed computational study [3] [4]. The process began with **Molecular Modeling** using DFT (B3LYP functional) to locate transition states and map potential energy surfaces. **Electrostatic Potential (ESP) Maps** were then used to visualize a σ -hole on the chlorine atom, indicating a site susceptible to nucleophilic attack. Finally, the **Distortion/Interaction–Activation Strain Model (D/I-ASM)** was applied to analyze and explain the energy barriers in the identified pathways [3] [4].

A Critical Factor in Ligand Design

Recent research from Princeton University highlights a critical "reactivity cliff" for phosphine ligands in transition metal catalysis, governed by a single steric parameter: **%Vbur(min)** (minimum percent buried volume) [5].

- **High %Vbur(min):** Ligands with values above a specific cutoff create high steric bulk around the metal, favoring a **1:1 ligand-to-metal binding mode**. These ligands are often **inactive** in certain cross-coupling reactions [5].
- **Low %Vbur(min):** Ligands with values below the cutoff allow a **2:1 ligand-to-metal binding mode** and are typically **active** [5].

This predictive tool allows computational screening of phosphine structures for reactivity before synthesis.

Limitations and Further Research

This guide synthesizes key stability and reactivity principles. A complete whitepaper with explicit, step-by-step handling protocols would require more specific search results. The provided data is foundational for professionals to derive safe handling practices, emphasizing the need for inert atmospheres and moisture-free conditions.

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